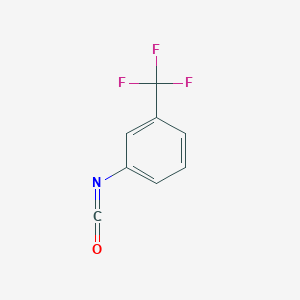

3-(Trifluoromethyl)phenyl isocyanate

Descripción

Significance of Aryl Isocyanates in Organic Chemistry

Aryl isocyanates are a class of organic compounds characterized by the functional group R−N=C=O, where R is an aryl group. wikipedia.org The isocyanate group is highly electrophilic, meaning its carbon atom is readily attacked by nucleophiles. rsc.org This reactivity is fundamental to its utility in organic synthesis. wikipedia.org

Key reactions involving aryl isocyanates include:

Reaction with alcohols: This reaction forms urethane (B1682113) linkages, a cornerstone of polyurethane chemistry. wikipedia.org

Reaction with amines: This produces urea (B33335) derivatives. wikipedia.org

Reaction with water: Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to yield an amine and carbon dioxide. wikipedia.orgnih.gov

This predictable and versatile reactivity makes aryl isocyanates indispensable reagents for creating a wide array of more complex molecules and polymers. wikipedia.orgrsc.org

Unique Contributions of Trifluoromethylation in Chemical Synthesis and Medicinal Chemistry

The introduction of a trifluoromethyl (−CF3) group into an organic molecule is a widely used strategy in medicinal chemistry to enhance a compound's therapeutic potential. hovione.com This is due to the unique physicochemical properties the −CF3 group imparts. mdpi.comnih.gov

Key Properties and Effects:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the −CF3 group highly resistant to metabolic oxidation. This can increase a drug's half-life in the body. mdpi.com

Lipophilicity: The −CF3 group increases the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross cell membranes and interact with biological targets. mdpi.com

Electronegativity: The trifluoromethyl group is strongly electron-withdrawing, which can significantly alter the acidity or basicity of nearby functional groups and influence binding interactions with enzymes or receptors. wikipedia.org

Numerous successful drugs, including the antidepressant Fluoxetine and the anti-inflammatory Celecoxib, contain a trifluoromethyl group, highlighting its importance in modern drug design. wikipedia.orgmdpi.com

Research Landscape of 3-(Trifluoromethyl)phenyl Isocyanate

This compound, also known as m-(Trifluoromethyl)phenyl isocyanate, is a specialized chemical that serves as a critical intermediate in the synthesis of various high-value compounds. ontosight.aiinnospk.com Its chemical properties are well-documented and essential for its application in research and manufacturing.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 329-01-1 sigmaaldrich.com |

| Molecular Formula | C8H4F3NO innospk.comsigmaaldrich.com |

| Molecular Weight | 187.12 g/mol nih.govsigmaaldrich.com |

| Appearance | Colorless to light yellow liquid innospk.comchemicalbook.com |

| Density | 1.336 - 1.359 g/mL at 25 °C innospk.comsigmaaldrich.com |

| Boiling Point | 54 °C at 11 mmHg innospk.comsigmaaldrich.com |

| Melting Point | -26 °C innospk.com |

| Flash Point | 58 °C innospk.comsigmaaldrich.com |

| Refractive Index | 1.467 at 20 °C sigmaaldrich.com |

The synthesis of this compound is typically achieved through the phosgenation of 3-(trifluoromethyl)aniline (B124266). ontosight.ai This reaction involves treating the starting aniline (B41778) with phosgene (B1210022) or a phosgene equivalent. ontosight.ai

In the research landscape, this compound is primarily valued as a building block. Its dual functionality—the reactive isocyanate group and the property-enhancing trifluoromethyl group—makes it a key component in the synthesis of targeted molecules in several fields:

Agrochemicals: It is a crucial intermediate in the production of herbicides, most notably Fluometuron. innospk.com

Pharmaceuticals: The compound is used in the synthesis of potential drug candidates. It is a reagent in the preparation of Sorafenib (B1663141) derivatives and in the synthesis of heme-regulated inhibitors that act as selective activators in the endoplasmic reticulum stress response. chemicalbook.comlookchem.com

Material Science: The incorporation of the trifluoromethyl group via this isocyanate can be used to produce polymers with improved thermal stability and chemical resistance. ontosight.ai

The ongoing research involving this compound focuses on its application in creating novel organic molecules where the presence of the trifluoromethylphenyl moiety is expected to confer desirable biological or material properties.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-(Trifluoromethyl)aniline |

| Phosgene |

| Fluometuron |

| Sorafenib |

| Fluoxetine |

Structure

3D Structure

Propiedades

IUPAC Name |

1-isocyanato-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO/c9-8(10,11)6-2-1-3-7(4-6)12-5-13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJYSIBLFGQAND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N=C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0027143 | |

| Record name | 3-(Trifluoromethyl)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isocyanobenzotrifluoride appears as a light colored liquid. May severely irritate skin, eyes and mucous membranes. Toxic by ingestion, inhalation and skin absorption. | |

| Record name | ISOCYANOBENZOTRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

none, 329-01-1 | |

| Record name | ISOCYANOBENZOTRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-(Trifluoromethyl)phenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=329-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trifluoromethyl)phenyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000329011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-isocyanato-3-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Trifluoromethyl)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α-trifluoro-3-tolyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.766 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(TRIFLUOROMETHYL)PHENYL ISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QPS7LLZ6XM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 3 Trifluoromethyl Phenyl Isocyanate

Phosgene-Based Synthetic Routes

The reaction of primary amines with phosgene (B1210022) or its derivatives remains a prevalent method for the industrial production of isocyanates. nih.govepa.gov This approach is favored for its efficiency and cost-effectiveness, though it necessitates stringent safety protocols due to the high toxicity of phosgene. nih.govepa.gov

Triphosgene-Mediated Amine Conversion

A safer and more convenient alternative to gaseous phosgene is the use of its solid, stable equivalent, triphosgene (B27547) (bis(trichloromethyl) carbonate). acs.orgnih.gov The synthesis of 3-(trifluoromethyl)phenyl isocyanate via this method involves the reaction of 3-(trifluoromethyl)aniline (B124266) with triphosgene in the presence of a base. ontosight.ai

The general reaction is as follows: 3-(CF₃)C₆H₄NH₂ + (Cl₃CO)₂CO → 3-(CF₃)C₆H₄NCO

This conversion can be carried out in a biphasic system, for example, using methylene (B1212753) chloride and a saturated aqueous solution of sodium bicarbonate. orgsyn.org The amine hydrochloride salt can also be used as the starting material. orgsyn.org The reaction is typically initiated at a low temperature, such as in an ice bath, and proceeds rapidly. orgsyn.org

A general laboratory procedure involves the dropwise addition of a solution of the aniline (B41778) to a solution of triphosgene. rsc.org An organic base, such as triethylamine (B128534), is then added to neutralize the hydrogen chloride generated during the reaction. google.comchemicalbook.com

Optimization of Reaction Conditions and Catalysis in Phosgene-Route

The efficiency and selectivity of the phosgenation reaction are highly dependent on the reaction conditions and the presence of catalysts. Key parameters that are often optimized include temperature, solvent, and the choice of base or catalyst.

Temperature: The reaction is often initiated at low temperatures (e.g., -35 °C to 0 °C) to control the initial exothermic reaction between the amine and triphosgene. orgsyn.orgrsc.org The temperature may then be allowed to rise to room temperature or even reflux to ensure complete conversion. google.comchemicalbook.com

Solvent: Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and toluene (B28343) are commonly employed to prevent unwanted side reactions of the highly reactive isocyanate product. orgsyn.orggoogle.comchemicalbook.com The choice of solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction rate and yield.

Catalysis: While a stoichiometric amount of a tertiary amine base like triethylamine is often used to scavenge HCl, catalytic amounts of other compounds can also promote the reaction. rsc.orggoogle.comchemicalbook.com For instance, N,N-dimethylformamide (DMF), pyridine, or 4-(dimethylamino)pyridine (DMAP) can be used as catalysts in the synthesis of related isocyanates. google.com These catalysts can activate the phosgene or triphosgene, facilitating the nucleophilic attack by the amine. The selection of the appropriate catalyst and its loading are critical for optimizing the process, particularly in industrial settings, to maximize throughput and minimize waste.

| Parameter | Typical Conditions | Rationale and Impact on Reaction |

|---|---|---|

| Temperature | Initial cooling (0-5°C), then warming to room temperature or reflux | Controls initial exothermicity and drives the reaction to completion. |

| Solvent | Dichloromethane, Toluene, Ethyl Acetate (B1210297) | Inert solvent prevents side reactions with the isocyanate product. |

| Base | Triethylamine, Pyridine, Sodium Bicarbonate | Neutralizes HCl byproduct, driving the equilibrium towards the product. |

| Catalyst | DMF, Pyridine, DMAP | Can accelerate the reaction rate and improve yield. |

Non-Phosgene Synthetic Strategies

Growing concerns over the toxicity of phosgene have spurred the development of alternative, "greener" synthetic routes to isocyanates. nih.gov These methods avoid the use of phosgene and its derivatives, offering potentially safer and more environmentally benign processes.

Di-tert-butyl Dicarbonate (B1257347) Route

Di-tert-butyl dicarbonate (Boc₂O), in conjunction with a catalytic amount of a base like 4-(dimethylamino)pyridine (DMAP), can be used to convert primary amines into isocyanates. wikipedia.org This method is particularly effective for poorly nucleophilic aromatic amines. The reaction is believed to proceed through the formation of an unstable carbamic-carbonic anhydride (B1165640) intermediate which then decomposes to the isocyanate, carbon dioxide, and tert-butanol. tue.nlresearchgate.net

The reaction conditions, such as temperature and solvent polarity, can significantly influence the outcome, with lower temperatures and polar solvents favoring the formation of the isocyanate over the N-Boc protected amine. researchgate.net

While this method has been successfully applied to a range of amines, its application to the synthesis of this compound would require optimization to ensure high yields and minimize the formation of byproducts such as ureas. tue.nl

Dioxazolone-Based Approaches as Isocyanate Surrogates

1,4,2-Dioxazol-5-ones have emerged as versatile and stable precursors for the in-situ generation of isocyanates. tandfonline.comacs.org These heterocyclic compounds can be synthesized from hydroxamic acids and subsequently undergo thermal or base-promoted decomposition to yield the corresponding isocyanate and carbon dioxide as the sole byproduct. acs.orguva.nl

The thermal decomposition of a dioxazolone can be achieved by heating, for instance at 150°C in a solvent like dimethyl sulfoxide (B87167) (DMSO). tandfonline.com More recently, milder conditions involving heating at around 60°C in the presence of a non-toxic base such as sodium acetate have been developed. tandfonline.com A plausible mechanism involves the base-promoted decomposition of the dioxazolone to an activated hydroxamate, which then decarboxylates to the isocyanate intermediate. tandfonline.com

Research has demonstrated the successful application of this methodology for a dioxazolone bearing both a 4-chloro and a 3-trifluoromethyl substituent on the phenyl ring, yielding the corresponding unsymmetrical diarylurea in good yield after reaction with an amine. tandfonline.com This indicates the viability of this approach for generating this compound in situ for subsequent reactions.

| Method | Reagents | Key Advantages | Potential Challenges |

|---|---|---|---|

| Di-tert-butyl Dicarbonate | Amine, Boc₂O, catalytic base (e.g., DMAP) | Avoids phosgene; mild conditions possible. | Potential for N-Boc protection as a side reaction; optimization required. |

| Dioxazolone-Based | Dioxazolone precursor, heat or mild base | Stable isocyanate precursor; CO₂ as the only byproduct. | Requires prior synthesis of the dioxazolone. |

Industrial Scale Synthesis and Process Optimization for Research Applications

The industrial production of aromatic isocyanates is a well-established process, predominantly relying on phosgenation due to its economic viability for large-scale manufacturing. allurethane.comdatainsightsmarket.com For specialty chemicals like this compound, which are often produced in smaller quantities for research and development purposes, both phosgene-based and non-phosgene routes can be considered.

Process optimization for the synthesis of high-purity this compound for research applications focuses on several key aspects:

Yield and Purity: Maximizing the yield of the desired isocyanate while minimizing the formation of impurities is paramount. This is achieved through careful control of reaction parameters such as stoichiometry, temperature, reaction time, and catalyst loading. In-process monitoring, for example using spectroscopic techniques, can be employed to track the reaction progress and determine the optimal endpoint. vaisala.com

Scalability: The chosen synthetic route should be amenable to scale-up from laboratory to pilot plant or small-scale production. This involves considering factors such as heat transfer, mixing efficiency, and the safe handling of reagents and byproducts.

Work-up and Purification: The purification of the final product is crucial to meet the high-purity requirements for research applications. This may involve distillation, crystallization, or chromatography to remove unreacted starting materials, byproducts (such as ureas or carbamoyl (B1232498) chlorides), and catalyst residues.

Safety and Environmental Considerations: When using the phosgene route, robust safety measures are essential to handle the highly toxic phosgene or its precursors. For non-phosgene routes, while generally safer, the potential hazards of all reagents and intermediates must be carefully assessed. The environmental impact of the process, including solvent usage and waste generation, is also a critical consideration.

For research applications where high purity is often more critical than cost per kilogram, non-phosgene routes, particularly the dioxazolone approach, offer an attractive alternative due to the clean decomposition and generation of a single, gaseous byproduct. The choice of the optimal synthetic strategy will ultimately depend on a balance of factors including the required scale, purity specifications, available equipment, and safety infrastructure.

Enhancing Yield and Purity in Large-Scale Production

The traditional and most established method for synthesizing this compound is the phosgenation of 3-(trifluoromethyl)aniline. ontosight.ai This process, while effective, involves the use of highly toxic phosgene gas. ukessays.com In large-scale production, optimizing reaction conditions and implementing efficient purification techniques are paramount to maximizing yield and achieving the high purity required for subsequent applications.

A common approach involves reacting 3-(trifluoromethyl)aniline with a phosgene substitute like triphosgene, which is a solid and therefore safer to handle. The reaction is typically carried out in an inert solvent, such as dichloromethane, in the presence of a base to neutralize the hydrogen chloride byproduct. To enhance yield, process parameters such as temperature, reaction time, and the stoichiometry of the reactants are carefully controlled. For instance, a patented process for the synthesis of a structurally similar compound, 4-chloro-3-(trifluoromethyl)phenyl isocyanate, reports achieving molar yields between 76.2% and 82.5%. google.com

Purification of the crude isocyanate is a critical step to achieve high purity, often greater than 99%. google.com Fractional distillation under reduced pressure is a widely used method to separate the desired isocyanate from unreacted starting materials, byproducts, and residual solvent. justia.comgoogle.com The efficiency of the distillation is dependent on the number of theoretical plates in the distillation column and precise control over the temperature and pressure. google.com Thin-film evaporation is another technique employed to purify the isocyanate from high-boiling and polymeric residues, which can form due to the high thermal stress on the product during purification. google.com

Table 1: Process Parameters for High-Yield Synthesis of an Aryl Isocyanate Analog Data based on the synthesis of 4-chloro-3-(trifluoromethyl)phenyl isocyanate, a structurally similar compound. google.com

| Parameter | Optimized Condition | Reported Molar Yield | Reported Purity |

| Reactants | 4-chloro-3-trifluoromethyl aniline, triphosgene, catalyst | 82.5% | 99.95% |

| Purification | Rectification (vacuum distillation) | ||

| Vacuum Pressure | ≤ -0.096 MPa | ||

| Distillation Temp. | 95-100 °C |

Green Chemistry Principles in Synthetic Design

In response to the significant environmental and safety concerns associated with the phosgene process, a strong emphasis has been placed on developing "green" synthetic routes to isocyanates. ukessays.com These methods aim to reduce or eliminate the use of hazardous substances, improve atom economy, and minimize waste generation.

One of the most promising phosgene-free alternatives is the reductive carbonylation of nitro compounds . ukessays.comosti.gov This one-step process involves the reaction of 1-nitro-3-(trifluoromethyl)benzene with carbon monoxide in the presence of a catalyst. Palladium-based catalysts have shown significant activity in this transformation. ukessays.comresearchgate.net For example, the direct reductive carbonylation of nitrobenzene (B124822) to phenyl isocyanate has been achieved with a 63.5% yield using a palladium chloride (PdCl2) and alkylimidazole catalyst system. researchgate.net The reaction is typically carried out at elevated temperatures and pressures. While this method avoids phosgene, challenges remain in catalyst stability, recovery, and the need for high-pressure equipment. semanticscholar.org

Another innovative and green approach is the Curtius rearrangement of carboxylic acids conducted in a continuous-flow system . nih.govvapourtec.comcam.ac.uk This method starts with a carboxylic acid, which is converted to an acyl azide (B81097) intermediate. This unstable intermediate is then safely and efficiently rearranged to the isocyanate in a heated flow reactor. nih.govvapourtec.com The use of continuous-flow technology offers significant safety advantages over batch processing by minimizing the volume of hazardous intermediates at any given time. nih.gov High yields, often exceeding 75-90%, and high purity can be achieved with this technique. vapourtec.com This method aligns well with the principles of green chemistry by avoiding toxic reagents and enabling a safer, more controlled process.

The principles of atom economy , a key metric in green chemistry, highlight the efficiency of a reaction in incorporating all reactant atoms into the final product. jocpr.comrsc.orgprimescholars.com The traditional phosgenation route has a lower atom economy due to the formation of two equivalents of hydrogen chloride as a byproduct. In contrast, the reductive carbonylation of a nitro compound to an isocyanate, while still producing byproducts, can offer an improved atom economy. The Curtius rearrangement, when the nitrogen source is considered, also presents a more atom-economical alternative to phosgenation.

Table 2: Comparison of Synthetic Routes to Aryl Isocyanates based on Green Chemistry Principles

| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Key Advantages | Key Disadvantages |

| Phosgenation | 3-(Trifluoromethyl)aniline | Phosgene or Triphosgene | >80% google.com | Established technology, high yield | Use of highly toxic phosgene, poor atom economy |

| Reductive Carbonylation | 1-Nitro-3-(trifluoromethyl)benzene | Carbon Monoxide, Palladium Catalyst | ~64% (for phenyl isocyanate) researchgate.net | Phosgene-free, one-step process | High pressure and temperature, catalyst cost and recovery |

| Continuous-Flow Curtius Rearrangement | 3-(Trifluoromethyl)benzoic acid | Acyl azide precursor (e.g., DPPA) | >75-90% vapourtec.com | Phosgene-free, enhanced safety, high yield and purity | Use of potentially explosive azide intermediates (mitigated by flow) |

Mechanistic Investigations of 3 Trifluoromethyl Phenyl Isocyanate Reactivity

Nucleophilic Addition Reactions

The isocyanate group (-N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the foundation for the majority of reactions involving 3-(trifluoromethyl)phenyl isocyanate, leading to the formation of stable addition products. The electron-withdrawing nature of the trifluoromethyl group further enhances the electrophilicity of the isocyanate carbon, influencing the kinetics of these reactions. nih.govmdpi.com

Reactions with Amines: Formation of Urea (B33335) Derivatives

The reaction between this compound and primary or secondary amines is a facile and efficient method for the synthesis of unsymmetrical diaryl urea derivatives. nih.govasianpubs.org This reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the isocyanate group. libretexts.orgresearchgate.net This initial attack forms a transient, zwitterionic tetrahedral intermediate. Subsequently, a rapid proton transfer from the nitrogen to the oxygen atom occurs, yielding the stable substituted urea product. libretexts.org

This transformation is a cornerstone in the synthesis of various biologically active molecules, including analogs of kinase inhibitors like Sorafenib (B1663141). asianpubs.org The reaction is typically carried out in a suitable solvent such as acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO) at room temperature. nih.govasianpubs.org

General Reaction Scheme:

Step 1: Nucleophilic Attack: The amine nitrogen attacks the isocyanate carbon.

Step 2: Intermediate Formation: A tetrahedral intermediate is formed.

Step 3: Proton Transfer: A proton is transferred from the amine nitrogen to the isocyanate oxygen.

Step 4: Urea Formation: The stable urea derivative is formed.

| Reactant 1 (Isocyanate) | Reactant 2 (Amine) | Product | Reaction Conditions |

|---|---|---|---|

| This compound | Pyridyl Amide Derivative | 4-[4-[[[3-(Trifluoromethyl)phenyl]amino]carbonyl]- amino]phenoxy]-N-methylpyridine-2-carboxamide | Acetone, Room Temperature, 3-4 h |

| This compound | Quinoxalindione Amine Derivative | Diarylurea compound | DMSO, Room Temperature, Stirred Overnight |

Reactions with Alcohols: Formation of Carbamate (B1207046) and Urethane (B1682113) Derivatives

The reaction of this compound with alcohols or phenols yields carbamate derivatives, commonly known as urethanes. guidechem.comrsc.org This process is fundamental to the production of polyurethanes when diisocyanates and polyols are used. ontosight.ainih.gov The mechanism is analogous to the reaction with amines, involving the nucleophilic addition of the alcohol's hydroxyl group to the isocyanate's carbonyl carbon. kuleuven.be

The reaction can proceed without a catalyst, but it is often accelerated by various catalysts, including tertiary amines and organotin compounds. rsc.orgresearchgate.net The mechanism can be complex, with evidence suggesting the involvement of multiple alcohol molecules in the transition state, which act to facilitate proton transfer. kuleuven.be The reaction generally follows second-order kinetics, being first order in both the isocyanate and the alcohol. kuleuven.be

Key Mechanistic Steps:

Nucleophilic Addition: The oxygen atom of the alcohol's hydroxyl group attacks the electrophilic carbon of the isocyanate.

Intermediate Formation: A zwitterionic intermediate is formed.

Proton Transfer: A proton is transferred from the hydroxyl group to the nitrogen atom, leading to the final carbamate product.

| Isocyanate | Alcohol | Product Type | Catalyst Example |

|---|---|---|---|

| This compound | Primary or Secondary Alcohols | Carbamate (Urethane) | Tertiary amines, Tin carboxylates |

| Phenyl Isocyanate | neo-Pentyl alcohol | neo-Pentyl carbamate | N/A (Reaction time compared with activated isocyanates) |

Reactions with Water: Hydrolysis Mechanisms

Isocyanates, including this compound, are sensitive to moisture and readily react with water. ontosight.ainih.gov This hydrolysis reaction initially forms an unstable carbamic acid intermediate. The carbamic acid then rapidly decomposes, eliminating carbon dioxide to yield a primary amine, in this case, 3-(trifluoromethyl)aniline (B124266). nih.gov

The newly formed amine is nucleophilic and can react with another molecule of the isocyanate to form a symmetrically disubstituted urea. This secondary reaction is often rapid and leads to the formation of solid urea byproducts, which can be problematic in applications where the isocyanate is intended to react with other nucleophiles.

The uncatalyzed hydrolysis of phenyl isocyanate has been shown to involve two molecules of water in the rate-determining step: one acting as a nucleophile and the other as a general base catalyst to facilitate proton transfer. rsc.org This suggests a similar mechanism for its trifluoromethyl-substituted analog.

Hydrolysis Pathway:

Isocyanate + Water → [Carbamic Acid] (unstable) → Primary Amine + Carbon Dioxide

Primary Amine + Isocyanate → Disubstituted Urea

Cycloaddition Reactions

The isocyanate group in this compound can participate in cycloaddition reactions, offering pathways to synthesize various heterocyclic compounds. guidechem.com A notable example is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. uchicago.eduresearchgate.net In these reactions, the isocyanate can react with 1,3-dipoles such as nitrile oxides or azomethine ylides. uchicago.edunih.gov The reaction involves the concerted or stepwise addition of the dipole across one of the pi bonds of the isocyanate (typically the C=N bond), leading to the formation of a five-membered heterocyclic ring. The specific regiochemistry and stereochemistry of the product are dependent on the electronic properties and steric hindrance of the reactants.

Polymerization Mechanisms

This compound serves as a monomer or comonomer in the synthesis of various polymers, most notably polyurethanes. ontosight.ainih.gov The fundamental reaction for polyurethane formation is the polyaddition reaction between a diisocyanate and a polyol (a molecule with two or more hydroxyl groups). researchgate.netmdpi.com The mechanism involves the repeated formation of urethane linkages as described in section 3.1.2.

Additionally, isocyanates can undergo anionic polymerization, particularly at low temperatures, to form polyisocyanates (nylons-1). This type of polymerization is typically initiated by strong bases or organometallic compounds. The initiator attacks the carbonyl carbon of the isocyanate, creating a propagating anionic center on the nitrogen atom, which then attacks subsequent monomer units. The trifluoromethyl group, due to its strong electron-withdrawing effect, can influence the polymer's properties, such as enhancing thermal stability and chemical resistance. ontosight.ai

Influence of the Trifluoromethyl Group on Reaction Kinetics and Selectivity

The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov Its presence on the phenyl ring of this compound has a profound impact on the compound's reactivity.

Enhanced Electrophilicity: The -CF3 group strongly withdraws electron density from the aromatic ring and, by extension, from the isocyanate moiety via an inductive effect. nih.gov This withdrawal of electron density significantly increases the partial positive charge on the isocyanate's carbonyl carbon, making it a much more potent electrophile.

Increased Reaction Rates: The enhanced electrophilicity leads to a significant acceleration in the rates of nucleophilic addition reactions. For instance, phenyl isocyanates substituted with electron-withdrawing groups, such as nitro and trifluoromethyl groups, react almost instantaneously with alcohols, whereas the reaction with unsubstituted phenyl isocyanate is considerably slower. americanlaboratory.com

Kinetic Impact: The rate of reaction is directly correlated with the electrophilic character of the isocyanate. The -CF3 group's ability to stabilize the negative charge that develops on the nitrogen atom in the transition state of the nucleophilic attack lowers the activation energy of the reaction.

Selectivity: While the -CF3 group primarily influences reaction rates, it can also affect selectivity in reactions with polyfunctional nucleophiles. The increased reactivity may, in some cases, reduce selectivity, as the highly electrophilic isocyanate may react less discriminately with different nucleophilic sites. However, in designed syntheses, this enhanced reactivity is often exploited to ensure complete and rapid conversion. nih.gov

Physicochemical Properties: Beyond kinetics, the -CF3 group imparts other important properties to the resulting molecules, such as increased lipophilicity and metabolic stability, which are highly valuable in the design of pharmaceuticals and agrochemicals. mdpi.comguidechem.com

| Property Influenced | Effect of the Trifluoromethyl Group | Underlying Mechanism |

|---|---|---|

| Reactivity | Increases rate of nucleophilic addition | Strong inductive electron withdrawal enhances the electrophilicity of the isocyanate carbon. nih.govamericanlaboratory.com |

| Activation Energy | Lowers the activation energy for nucleophilic attack | Stabilizes the developing negative charge on the nitrogen atom in the transition state. |

| Lipophilicity | Increases lipophilicity of resulting derivatives | The fluorine atoms are highly lipophilic. mdpi.comguidechem.com |

| Metabolic Stability | Enhances metabolic stability of resulting derivatives | The carbon-fluorine bond is very strong and resistant to metabolic cleavage. mdpi.com |

Derivatization and Functionalization Studies

Synthesis of Novel Urea (B33335) and Thiourea (B124793) Derivatives

The reaction of 3-(trifluoromethyl)phenyl isocyanate with primary or secondary amines is a direct and efficient method for the synthesis of unsymmetrical urea derivatives. This addition reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isocyanate group. organic-chemistry.org This straightforward methodology has been employed to create libraries of compounds for biological screening. For instance, diaryl urea derivatives analogous to the anticancer agent sorafenib (B1663141) have been synthesized by reacting various aryl amines with the corresponding aryl isocyanates, including this compound. asianpubs.orgnih.gov

Similarly, thiourea derivatives can be prepared by using the isothiocyanate analogue or by other synthetic routes where the 3-(trifluoromethyl)phenyl moiety is incorporated. These urea and thiourea derivatives are investigated for a wide range of biological activities. mdpi.commdpi.com The reaction is typically carried out in a suitable solvent like acetone (B3395972) or DMSO at room temperature. asianpubs.orgnih.gov

Table 1: Examples of Urea Derivatives from this compound

| Amine Reactant | Resulting Urea Derivative | Research Context |

|---|---|---|

| 3-Aminophenol | 1-(3-Hydroxyphenyl)-3-(3-(trifluoromethyl)phenyl)urea | Synthesis of potential kinase inhibitors |

| 4-Aminophenol | 1-(4-Hydroxyphenyl)-3-(3-(trifluoromethyl)phenyl)urea | Synthesis of potential kinase inhibitors |

| 4-Chloro-3-(trifluoromethyl)aniline | 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea | Synthesis of sorafenib analogues asianpubs.org |

Formation of Carbamate (B1207046) and Urethane (B1682113) Compounds

Carbamates, also known as urethanes, are synthesized through the reaction of an isocyanate with an alcohol. wikipedia.org This reaction is fundamental to the production of polyurethane polymers, where diisocyanates react with diols. wikipedia.org In the context of fine chemical synthesis, this compound reacts with various alcohols to form N-[3-(trifluoromethyl)phenyl]carbamates. The reaction rate can be influenced by the steric hindrance of the alcohol and the electronic properties of the isocyanate. americanlaboratory.comresearchgate.net

The synthesis is often catalyzed, and various catalysts have been studied to improve reaction rates and selectivity, especially in industrial applications. researchgate.netgoogle.comrsc.org The resulting carbamates can serve as intermediates for other compounds or be the target molecules themselves, particularly in the development of pharmaceuticals and agrochemicals. ontosight.ai Carbamates can also be synthesized via alternative, non-isocyanate routes, but the reaction with an isocyanate remains a primary and efficient method. wikipedia.org Furthermore, carbamates can be thermally decomposed in a reverse reaction to regenerate the isocyanate and alcohol, a process explored for chemical recycling. nih.govresearchgate.net

Table 2: Carbamate Formation from this compound

| Alcohol Reactant | Resulting Carbamate Derivative | Application/Context |

|---|---|---|

| Neopentyl alcohol | Neopentyl N-[3-(trifluoromethyl)phenyl]carbamate | Study of reaction kinetics with activated isocyanates americanlaboratory.com |

| Pinacolyl alcohol | Pinacolyl N-[3-(trifluoromethyl)phenyl]carbamate | Derivatization for mass spectrometry analysis americanlaboratory.com |

| tert-Butyl alcohol | tert-Butyl N-[3-(trifluoromethyl)phenyl]carbamate | Study of organotin-catalyzed urethane formation researchgate.net |

Heterocyclic Compound Synthesis Utilizing this compound

The 3-(trifluoromethyl)phenyl group is a valuable structural motif in many heterocyclic compounds due to its ability to enhance biological activity. While the isocyanate itself is not always directly involved in the ring-forming step, it serves as a key reagent to introduce the N-[3-(trifluoromethyl)phenyl] fragment into a molecule, which may then undergo cyclization.

Chemical Derivatization of Surfaces

The high reactivity of the isocyanate group makes this compound suitable for the chemical modification of surfaces. This process is particularly useful for surfaces that have been functionalized with nucleophilic groups, such as primary amines (-NH2). A related compound, 3,5-bis(trifluoromethyl)phenyl isothiocyanate, has been used extensively as a derivatizing agent to quantify the number of accessible amino groups on various substrates. nih.govresearchgate.net

The process involves exposing an amino-functionalized surface (e.g., modified gold, silicon, or polymer films) to the isocyanate. The isocyanate covalently bonds to the surface amines, forming urea linkages. Because fluorine is not typically present on these surfaces, its unique signal can be detected with high sensitivity using X-ray Photoelectron Spectroscopy (XPS). nih.govresearchgate.net By measuring the fluorine signal, researchers can determine the density of reactive amino groups on the surface, providing crucial information for applications like biosensors and biomaterial engineering, where controlled attachment of molecules is essential. nih.gov

Applications in Advanced Research Fields

Medicinal Chemistry and Drug Discovery Research

In the realm of drug discovery, 3-(Trifluoromethyl)phenyl isocyanate serves as a crucial intermediate for synthesizing a range of bioactive molecules. The incorporation of the 3-(trifluoromethyl)phenyl moiety is a strategic design element aimed at enhancing the pharmacological profiles of new chemical entities.

Synthesis of Anticancer Agents (e.g., Sorafenib (B1663141) Intermediates and Analogs)

The primary application of trifluoromethylphenyl isocyanates in oncology research is in the synthesis of diaryl urea (B33335) derivatives, a class of compounds known to inhibit protein kinases involved in cancer proliferation. A prominent example is Sorafenib, an oral multi-kinase inhibitor. While the approved synthesis of Sorafenib itself uses 4-chloro-3-(trifluoromethyl)phenyl isocyanate, the non-chlorinated analog, this compound, is frequently used to create structurally related compounds for research and development.

Researchers synthesize these analogs by reacting an appropriate amine with this compound to form the characteristic urea linkage. These studies aim to explore new chemical space, identify compounds with improved efficacy or different kinase selectivity profiles, and investigate the structure-activity relationships of this class of inhibitors. For instance, novel diaryl urea derivatives incorporating a quinoxalindione moiety have been synthesized using this compound as a key reagent in the design of potential anticancer agents based on the Sorafenib scaffold. Similarly, trifluoromethylcoumarinyl urea derivatives have been synthesized by reacting this compound with an appropriate aminocoumarin, demonstrating the isocyanate's utility in generating diverse molecular structures for biological screening. mdpi.com

| Precursor 1 | Precursor 2 | Resulting Compound Class | Therapeutic Target Area |

| 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide | This compound | Diaryl Urea (Sorafenib Analog) | Cancer (Kinase Inhibition) |

| 6-(4-aminophenoxy) quinoxaline-2,3 (1H, 4H)-dione | This compound | Diaryl Urea (Quinoxalindione-based) | Cancer (Kinase Inhibition) |

| 4-Trifluoromethyl-6-amino-7-methoxycoumarin | This compound | Trifluoromethylcoumarinyl Urea | Bioactive Compound Screening |

Development of Antimycobacterial Agents

The trifluoromethylphenyl urea motif has also been investigated for its potential in combating mycobacterial infections, including those caused by Mycobacterium tuberculosis. Research has shown that N-aryl urea derivatives can exhibit significant antimycobacterial activity.

In one study, a library of N-aryl ureas was synthesized and screened for activity against various mycobacterial species. This research identified a 1-(cyclohexylmethyl)-3-phenylurea motif as a promising antimycobacterial pharmacophore. nih.gov Further structure-activity relationship studies on urea derivatives revealed that compounds featuring a bulky alkyl group on one side of the urea and a 2-fluoro-3-(trifluoromethyl)phenyl group on the other exhibited potent activity against M. tuberculosis H37Rv, with Minimum Inhibitory Concentration (MIC) values comparable to the frontline drug isoniazid. nih.gov Although this specific example uses an isomeric form, it underscores the importance of the trifluoromethylphenyl urea scaffold in the design of novel antituberculosis agents. Other research into trifluoromethyl-containing quinoline (B57606) and pyrazole (B372694) derivatives has also demonstrated their potential as antimycobacterial agents, highlighting a broader interest in this functional group for treating tuberculosis. nih.govresearchgate.net

Exploration of Other Therapeutic Applications (e.g., Anti-inflammatory, Antibacterial)

The utility of this compound extends to the synthesis of compounds with other potential therapeutic benefits, including antibacterial and anti-inflammatory properties. The trifluoromethylphenyl group is a common feature in molecules designed for these purposes.

Antibacterial Research: Scientists have designed and synthesized pyrazole derivatives containing N-(trifluoromethyl)phenyl substituents that act as effective growth inhibitors of antibiotic-resistant Gram-positive bacteria. nih.gov Certain compounds were found to prevent biofilm formation by methicillin-resistant Staphylococcus aureus (MRSA) and were more effective at eradicating preformed biofilms than the antibiotic vancomycin. nih.gov Similarly, research into chalcone (B49325) derivatives bearing trifluoromethyl groups has shown them to possess significant antibacterial and antifungal activities. nih.gov The synthesis of various urea and thiourea (B124793) derivatives has also been a strategy to develop new antibacterial agents, with some compounds showing significant activity against tested bacterial strains. researchgate.net

Anti-inflammatory Research: Chalcone derivatives, which can be synthesized from precursors containing the trifluoromethylphenyl moiety, have been reported to possess anti-inflammatory activities, among other biological effects. nih.gov The trifluoromethyl group is often incorporated into non-steroidal anti-inflammatory drug (NSAID) structures to enhance their potency and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies of Derived Compounds

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure relates to its biological activity. For compounds derived from this compound, SAR studies have been crucial in optimizing their therapeutic potential.

In the development of urea derivatives as antituberculosis agents, SAR analysis revealed that bulky alkyl groups (like cyclooctyl or adamantyl) combined with an electron-withdrawing substituted phenyl ring, such as 2-fluoro-3-(trifluoromethyl)phenyl, resulted in maximal activity. nih.gov This suggests that both steric bulk and specific electronic properties are critical for the compound's interaction with its biological target. For pyrazole-based antibacterial agents, substitutions on the N-phenyl ring significantly impacted efficacy, with bromo and trifluoromethyl substitutions yielding some of the most potent compounds in the series. nih.gov These studies help guide the rational design of next-generation drug candidates by identifying the key molecular features required for high potency.

| Compound Series | Structural Variation | Impact on Activity | Reference |

| Phenyl Urea Derivatives | Bulky alkyl group + (Trifluoromethyl)phenyl group | Increased antimycobacterial activity | nih.gov |

| N-phenyl Pyrazole Derivatives | Bromo and trifluoromethyl substitution on N-phenyl ring | Potent growth inhibition of S. aureus strains | nih.gov |

| Chalcone Derivatives | Trifluoromethoxy group vs. Trifluoromethyl group | Trifluoromethoxy group showed greater antimicrobial effect | nih.gov |

Role of the Trifluoromethyl Group in Enhancing Biological Activity and Metabolic Stability

The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, and its inclusion via reagents like this compound is a deliberate strategy to improve drug-like properties.

The -CF3 group possesses several unique physicochemical properties that contribute to its utility:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes. This often increases the half-life of a drug in the body. nih.gov

Increased Lipophilicity: The -CF3 group is highly lipophilic (fat-soluble), which can improve a molecule's ability to cross cell membranes and reach its intracellular target. guidechem.com This property is crucial for oral bioavailability.

Modulation of Electronic Properties: As a strong electron-withdrawing group, the -CF3 group can alter the acidity or basicity (pKa) of nearby functional groups. This can influence how a drug binds to its target receptor or enzyme, potentially increasing its potency and selectivity. guidechem.com

Bioisosterism: The trifluoromethyl group can act as a bioisostere for other chemical groups, such as a methyl or chloro group. This allows chemists to fine-tune a molecule's size, shape, and electronic profile to optimize its pharmacological activity. nih.gov

These properties collectively contribute to improved pharmacokinetics and pharmacodynamics, making the trifluoromethyl group a highly desirable feature in the design of modern pharmaceuticals. nih.govnih.govguidechem.com

Polymer Science and Material Chemistry Research

Beyond its applications in medicine, this compound is also utilized in polymer and material science. The isocyanate group is highly reactive toward nucleophiles like alcohols and amines, making it a fundamental component in the synthesis of polyurethanes. ontosight.ai

When this compound is incorporated into a polymer backbone, the trifluoromethyl groups act as pendant side groups. These fluorine-rich groups can significantly alter the material's properties. For example, the introduction of -CF3 groups into polyurethanes can enhance:

Chemical Resistance: Fluorinated polymers are known for their inertness and resistance to chemical attack.

Hydrophobicity: The presence of fluorine atoms lowers the surface energy of the material, making it water-repellent (hydrophobic) and oil-repellent (oleophobic).

In a related application, a polymer film derived from an electrochemically oxidized thiophene (B33073) monomer containing a trifluoromethylphenyl group, 3-(4-trifluoromethyl)-phenyl)-thiophene, was used to modify a graphite (B72142) electrode. This modified surface was then used as a sensor to detect synthetic stimulants, demonstrating the role of the -CF3 group in molecular recognition at material interfaces. mdpi.com While research into polyurethanes specifically from this compound is not as extensive as for other isocyanates, it represents an area of interest for creating specialty polymers with tailored properties for advanced applications.

Synthesis of Specialty Polymers and Polyurethanes

This compound is a pivotal building block in the synthesis of advanced polymers, particularly specialty polyurethanes. ontosight.ai The isocyanate (-NCO) group is highly reactive, readily undergoing addition reactions with compounds containing active hydrogen atoms, such as alcohols and amines, to form carbamate (B1207046) (urethane) and urea linkages, respectively. nih.govresearchgate.net This reactivity is the foundation of polyurethane chemistry. researchgate.net

The incorporation of the 3-(trifluoromethyl)phenyl group into the polymer backbone imparts unique and desirable properties. ontosight.ai The trifluoromethyl (-CF3) group is strongly electron-withdrawing and increases the electrophilicity of the isocyanate carbon, potentially influencing reaction kinetics. More significantly, the presence of fluorine atoms enhances the properties of the resulting polymer. Fluorinated polyurethanes are a specialized class of materials known for their high performance. mdpi.comresearchgate.net The trifluoromethyl group contributes to increased thermal stability, chemical resistance, and hydrophobicity of the polymer matrix. ontosight.aichemimpex.com These characteristics make polymers derived from this compound suitable for applications in harsh environments where conventional polymers would degrade.

Research in high-performance materials utilizes this compound to create polymers for specialized applications where durability and resistance to chemical and thermal stress are paramount. chemimpex.comnih.gov The synthesis typically involves reacting this compound with a polyol (a molecule with multiple hydroxyl groups) to create the polyurethane network. researchgate.net

Design of Coatings and Adhesives

In the field of materials science, this compound is utilized in the formulation of high-performance coatings and adhesives. chemimpex.com Isocyanate-based coatings are valued for their excellent adhesion, hardness, and chemical resistance. 3m.com The introduction of the trifluoromethylphenyl moiety enhances these properties further.

Coatings formulated with this compound can exhibit superior durability and resistance to environmental degradation. chemimpex.com3m.com The fluorine atoms create a low-surface-energy film, which can repel water and oils, leading to coatings with enhanced hydrophobicity and oleophobicity. This is particularly valuable for creating protective surfaces in demanding industrial, automotive, or aerospace applications.

Similarly, in adhesives, the strong intermolecular forces and chemical stability provided by the trifluoromethyl group contribute to robust bonding. chemimpex.com Isocyanates are known to form strong bonds with various substrates, especially lignocellulosic materials like wood. huntsman.com The enhanced chemical and thermal resistance of adhesives formulated with this compound makes them suitable for applications requiring long-term stability under challenging conditions.

Crosslinking Agent Applications

The isocyanate group is fundamental to crosslinking reactions in polymer chemistry, particularly in the formation of thermosetting polyurethanes. Crosslinking creates a three-dimensional polymer network, which transforms the material from a liquid or thermoplastic state into a rigid, insoluble solid with enhanced mechanical strength and thermal stability.

While di- or poly-isocyanates are typically used as primary crosslinkers, monofunctional isocyanates like this compound serve as important modifying agents. In a polymer formulation, it can be used to control the crosslink density by reacting with hydroxyl or amine groups at the end of polymer chains, thereby acting as a chain terminator. This allows for precise tailoring of the final material's properties, such as flexibility and hardness. The isocyanate group's reactivity allows it to form covalent bonds within the polymer matrix, ensuring the permanent integration of the trifluoromethylphenyl group and the properties it imparts. nih.gov

Enhancement of Material Properties (e.g., Chemical Resistance, Thermal Stability)

A primary driver for using this compound in polymer research is the significant enhancement of material properties conferred by the trifluoromethyl (-CF3) group. sigmaaldrich.com This functional group is known to improve both the chemical resistance and thermal stability of the polymer matrix. ontosight.aichemimpex.com

Chemical Resistance: The high electronegativity of fluorine atoms creates strong carbon-fluorine bonds. This makes the -CF3 group and the adjacent parts of the polymer chain less susceptible to chemical attack. Polymers incorporating this group exhibit increased resistance to solvents, acids, bases, and oxidative agents.

| Property | Enhancement Mechanism | Resulting Advantage |

|---|---|---|

| Thermal Stability | High bond energy of C-F bonds; increased chain rigidity. nih.govnih.gov | Higher decomposition temperature; suitable for high-temperature applications. |

| Chemical Resistance | Inertness of the C-F bond; shielding effect of the -CF3 group. ontosight.aichemimpex.com | Increased resistance to solvents, acids, and other chemicals. |

| Hydrophobicity | Low surface energy imparted by fluorine atoms. | Water-repellent surfaces, improved moisture resistance. |

| Dielectric Properties | Introduction of fluorine can lower the dielectric constant by increasing free volume. nih.gov | Useful for electronic and communication materials. |

Agrochemical Research

This compound is a crucial intermediate in the synthesis of modern agrochemicals. ontosight.aiguidechem.com The trifluoromethyl group is a common feature in many active ingredients for crop protection, as it can significantly enhance the biological activity and metabolic stability of the final molecule. guidechem.comnih.gov More than half of the pesticides introduced in the last two decades contain fluorine. nih.gov This compound serves as a versatile precursor for creating a range of pesticides, including herbicides and insecticides. ontosight.aiinnospk.com

Development of Pesticides and Herbicides

The most notable application of this compound in this sector is as a key intermediate in the production of the herbicide Fluometuron. innospk.com Fluometuron is a urea-based herbicide used to control broadleaf weeds and grasses in crops like cotton and sugarcane. The synthesis involves the reaction of this compound with dimethylamine.

The presence of the -CF3 group in herbicides is often linked to increased efficacy. It can enhance the molecule's ability to bind to its target site in the weed, and its lipophilicity can improve uptake and translocation within the plant. guidechem.com The development of fluorinated herbicides is a major focus of agrochemical research, aimed at creating more potent and selective crop protection solutions. researchgate.netresearchgate.net

Insecticide Development

In addition to herbicides, this compound is a precursor for compounds with insecticidal properties. The trifluoromethylphenyl moiety is present in a number of modern insecticides. thepharmajournal.com Research has demonstrated the insecticidal and repellent activity of trifluoromethylphenyl amides (TFMPAs), which can be synthesized from their corresponding isocyanates. nih.gov

One such derivative, 2-chloro-N-(3-(trifluoromethyl)phenyl)acetamide, has been identified as an active repellent against mosquitoes. nih.gov The synthesis of this and similar compounds relies on the reactivity of the isocyanate group with an appropriate nucleophile. The trifluoromethyl group is essential for the biological activity of many insecticides, such as Fipronil, where it contributes to the molecule's potent effect on the insect nervous system. thepharmajournal.com The use of this compound allows for the strategic incorporation of this critical functional group into new potential insecticide candidates. nih.gov

| Agrochemical Class | Example Derivative | Role of this compound |

|---|---|---|

| Herbicide | Fluometuron innospk.com | Key precursor in the synthesis reaction with dimethylamine. |

| Insecticide/Repellent | 2-chloro-N-(3-(trifluoromethyl)phenyl)acetamide nih.gov | Starting material for the synthesis of the active amide compound. |

Analytical and Spectroscopic Methodologies in Research

Purity Assessment Techniques for Research-Grade Compounds

The purity of research-grade 3-(Trifluoromethyl)phenyl isocyanate is a critical parameter that can influence the outcome of a chemical reaction, including product yield and purity. Chemical suppliers typically provide an assay value, which indicates the percentage of the desired compound in the material. Gas chromatography (GC) is a frequently utilized technique for this purpose. tcichemicals.comthermofisher.com Commercial grades of this compound are generally available with high purity, often exceeding 97%. thermofisher.com

| Supplier/Source | Reported Purity (Assay) | Analytical Method |

|---|---|---|

| Source innospk.com | ≥99.0% | Not Specified |

| TCI Chemicals tcichemicals.com | >98.0% | Gas Chromatography (GC) |

| Thermo Scientific Chemicals thermofisher.com | >97.5% | Gas Chromatography (GC) |

| Sigma-Aldrich | 97% | Not Specified |

Structural Elucidation and Confirmation in Synthetic Research

Following synthesis, which can be achieved through the reaction of 3-(trifluoromethyl)aniline (B124266) with a phosgenating agent, it is essential to confirm that the desired molecular structure has been obtained. ontosight.ai Spectroscopic methods are indispensable for this structural elucidation, providing detailed information about the compound's atomic and molecular composition. chemicalbook.comchemicalbook.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like this compound. chemicalbook.comchemicalbook.com While detailed spectral data is proprietary to specific research, the expected ¹H NMR spectrum would feature signals in the aromatic region corresponding to the four protons on the benzene (B151609) ring. The coupling patterns of these signals would confirm the 1,3- (or meta) substitution pattern. Furthermore, ¹⁹F NMR spectroscopy would show a characteristic signal for the trifluoromethyl (-CF₃) group, providing definitive evidence of its presence. chemicalbook.com

Infrared (IR) spectroscopy is particularly powerful for identifying specific functional groups within a molecule. chemicalbook.com For this compound, the most prominent and diagnostic feature in its IR spectrum is the strong, sharp absorption band associated with the asymmetric stretching vibration of the isocyanate (-N=C=O) group. nih.gov This peak typically appears in a distinct region of the spectrum, around 2270 cm⁻¹, where few other functional groups absorb, making it an unambiguous indicator of a successful isocyanate synthesis. nih.govresearchgate.net

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) | Significance |

|---|---|---|---|

| Isocyanate (-N=C=O) | Asymmetric Stretch | ~2270 | Confirms the presence of the key functional group. researchgate.net |

| Aromatic C-H | Stretch | 3000-3100 | Indicates the presence of the phenyl ring. |

| C-F | Stretch | 1100-1350 | Evidence for the trifluoromethyl group. |

Mass spectrometry (MS) is employed to confirm the molecular weight of the synthesized compound. For this compound (C₈H₄F₃NO), the calculated molecular weight is approximately 187.12 g/mol . chemicalbook.comnih.gov In an MS experiment, this would be confirmed by the presence of a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) value of 187. The technique also provides information about the molecule's fragmentation pattern, which can further support structural confirmation. tcichemicals.com

Chromatographic Techniques for Reaction Monitoring and Product Analysis

Chromatographic methods are essential for monitoring the progress of a reaction and analyzing the final product mixture. chemicalbook.com They allow for the separation of the desired product from starting materials, by-products, and other impurities.

Gas Chromatography (GC) is a highly effective technique for the analysis of volatile compounds like this compound. tcichemicals.com It is widely used not only for final purity assessment, as noted by several chemical suppliers, but also for monitoring the conversion of the starting material (e.g., 3-trifluoromethylaniline) to the isocyanate product during the synthesis. tcichemicals.comthermofisher.com Due to the reactivity of isocyanates, indirect methods are sometimes employed, where the isocyanate is reacted with a derivatizing agent like di-n-butylamine, and the resulting stable product is then analyzed by GC. nih.gov The high resolution of modern GC systems also allows for the effective separation of positional isomers, which is crucial in syntheses where multiple isomers could potentially be formed. nih.govosti.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of chemical compounds. In the context of isocyanates, which are known for their high reactivity, HPLC methods are often employed to analyze the purity of the isocyanate itself or to quantify it after conversion to a more stable derivative. For aromatic isocyanates like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. This technique utilizes a non-polar stationary phase and a polar mobile phase, separating compounds based on their hydrophobicity.

Detailed Research Findings

While specific research detailing the direct HPLC analysis of this compound is not extensively published, a robust methodology has been established for the closely related compound, 4-chloro-3-(trifluoromethyl)phenyl isocyanate. This method was developed to determine the presence of process-related impurities, specifically 4-chloro-3-(trifluoromethyl)-benzenamine (CTF-aminobenzene) and 1,3-bis(4-chloro-3-(trifluoromethyl)phenyl)urea (CTF-urea), within the isocyanate raw material. ingentaconnect.com Given the structural similarity, these analytical conditions provide a strong and relevant framework for the analysis of this compound and its potential related substances.

The established method employs pre-column derivatization followed by HPLC with UV detection. ingentaconnect.com The separation is achieved using a C18 stationary phase and a gradient elution with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724). This approach allows for the effective separation of the main compound from its key impurities. ingentaconnect.com

The chromatographic conditions developed for the analysis of impurities in 4-chloro-3-(trifluoromethyl)phenyl isocyanate are detailed in the table below. ingentaconnect.com These parameters are highly applicable for developing a method for this compound.

| Parameter | Condition |

|---|---|

| Column | Symmetry C18 (4.6 mm × 150 mm, 3.5 μm) |

| Mobile Phase A | 0.01 mol·L⁻¹ KH₂PO₄ (pH adjusted to 6.5 with 2 mol·L⁻¹ KOH) |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | See Gradient Elution Table below |

| Flow Rate | 1.0 mL·min⁻¹ |

| Detection Wavelength | 260 nm |

| Column Temperature | 35°C |

Gradient Elution Program

| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |

|---|---|---|

| 0 - 10 | 60 → 40 | 40 → 60 |

| 10 - 20 | 40 → 30 | 60 → 70 |

| 20 - 30 | 30 → 25 | 70 → 75 |

In the study on the chlorinated analogue, the method demonstrated excellent performance characteristics. The validation results for the impurities are summarized below and serve as a benchmark for what could be expected for a method analyzing this compound and its related substances. ingentaconnect.com

Method Validation Results for Impurity Detection in 4-chloro-3-(trifluoromethyl)phenyl isocyanate

| Parameter | CTF-aminobenzene | CTF-urea |

|---|---|---|

| Linearity Range (μg·mL⁻¹) | 1.87 - 46.80 | 4.15 - 103.76 |

| Correlation Coefficient (r) | >0.9996 | >0.9996 |

| Average Recovery (n=9) | 98.7% | 98.0% |

| RSD of Recovery | 1.43% | 2.36% |

| Limit of Quantification (μg·mL⁻¹) | 0.187 | 0.208 |

These findings indicate that a well-defined RP-HPLC method can achieve high levels of sensitivity, accuracy, and precision for the analysis of compounds structurally similar to this compound. ingentaconnect.com The use of a C18 column with a buffered acetonitrile gradient is effective in resolving the parent compound from its potential amine and urea (B33335) impurities.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. cond-mat.de It has become a popular methodology for calculating the properties of molecules and nanomaterials due to its favorable balance between accuracy and computational cost. cond-mat.denih.gov The fundamental principle of DFT is that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. nih.gov

In the context of 3-(trifluoromethyl)phenyl isocyanate, DFT calculations can be employed to:

Determine Molecular Geometry: By finding the minimum energy conformation, DFT can predict bond lengths, bond angles, and dihedral angles of the molecule in its ground state.

Predict Spectroscopic Properties: Theoretical vibrational frequencies (IR and Raman) and NMR chemical shifts can be calculated to aid in the interpretation of experimental spectra. eurjchem.com

Analyze Electronic Properties: DFT provides insights into the electronic structure, including the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential.

Predict Reactivity: The energies of the HOMO and LUMO orbitals are crucial indicators of a molecule's reactivity. The HOMO-LUMO energy gap can suggest the molecule's kinetic stability. eurjchem.com Furthermore, DFT can be used to calculate reactivity descriptors, such as Fukui functions, which help predict the most likely sites for electrophilic, nucleophilic, or radical attack. researchgate.net This is particularly relevant for the highly reactive isocyanate group (-NCO).

While specific DFT studies focused solely on this compound are not detailed in the available literature, the principles of the method are widely applied to understand the structure and reactivity of organic molecules. eurjchem.comresearchgate.net

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling is a critical tool for elucidating the detailed pathways of chemical reactions. nih.gov These computational methods allow for the exploration of a reaction's potential energy surface, which maps the energy of a system as a function of the positions of its atoms. mdpi.comarxiv.org By identifying energy minima (reactants, intermediates, and products) and saddle points (transition states), a complete reaction mechanism can be constructed. nih.govarxiv.org

For reactions involving this compound, quantum chemical modeling could provide detailed insights into:

Transition State Identification: Locating the transition state structure is key to understanding the reaction's kinetics, as the energy barrier (activation energy) determines the reaction rate. researchgate.netresearchgate.net

Reaction Pathways: Modeling can map out the step-by-step process of a reaction, for example, the nucleophilic addition of an alcohol or amine to the isocyanate group. researchgate.net This includes identifying any reaction intermediates.

Thermodynamic and Kinetic Analysis: Quantum chemical calculations can determine the changes in enthalpy, entropy, and Gibbs free energy for each step of a reaction. researchgate.net This information helps to predict whether a reaction is favorable and how fast it will proceed. nih.gov

Catalytic Effects: The influence of a catalyst on the reaction mechanism can be modeled by including the catalyst in the calculations. This can show how the catalyst lowers the activation energy, for instance, in the formation of urethanes. researchgate.net

Studies on the related compound, phenyl isocyanate, have used quantum chemical methods to investigate its reaction with methanol, revealing the formation of pre- and post-reaction complexes and the structure of the transition states. researchgate.net Such approaches could be directly applied to understand the specific reaction mechanisms of this compound.

Molecular Docking Studies for Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates with their biological targets. nih.govbiointerfaceresearch.com

While direct molecular docking studies of this compound itself are uncommon due to its high reactivity, computational studies have been performed on its more stable derivatives to explore their biological potential. The 3-(trifluoromethyl)phenyl moiety is a key structural feature in several biologically active compounds.

Interaction with Phosphatidylinositol 3-kinase (PI3Kα): Induced-fit docking (IFD) studies have been conducted on N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, including a derivative containing the N-(3-(trifluoromethyl)phenyl) group. mdpi.com These studies showed that the derivatives occupy the PI3Kα binding site and interact with key amino acid residues, suggesting a potential mechanism for anticancer activity. mdpi.com

Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR): Derivatives of N1-(3-(trifluoromethyl)phenyl) isophthalamide (B1672271) have been investigated as potential inhibitors of VEGFR, a key target in cancer therapy. researchgate.net Molecular docking and binding energy estimations suggested that this scaffold could be promising for the development of new protein kinase inhibitors. researchgate.net

These studies highlight that the 3-(trifluoromethyl)phenyl group can play a significant role in the binding of molecules to protein targets, forming crucial interactions within the binding site. mdpi.comresearchgate.net

Prediction of Biological Activity (e.g., Lipinski's Rules, PASS Program)

Early-stage assessment of a compound's drug-likeness and potential biological activity is crucial in the drug development pipeline. Computational tools like Lipinski's Rules and the PASS program are used for this purpose.

Lipinski's Rule of Five

Lipinski's Rule of Five is a rule of thumb used to evaluate the drug-likeness of a chemical compound and predict its potential for oral bioavailability. wikipedia.orgscfbio-iitd.res.in The rule states that an orally active drug is likely to have no more than one violation of the following criteria:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular mass less than 500 daltons.

An octanol-water partition coefficient (log P) that does not exceed 5. wikipedia.org

The properties of this compound can be evaluated against these rules.

| Property | Value | Lipinski's Rule | Compliance |

| Molecular Weight | 187.12 g/mol nih.govsigmaaldrich.com | < 500 daltons | Yes |

| Hydrogen Bond Donors | 0 lookchem.com | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |

| Log P | ~3.20 - 4.1 nih.govepa.gov | ≤ 5 | Yes |

Based on this analysis, this compound exhibits zero violations of Lipinski's Rule of Five, suggesting it possesses physicochemical properties consistent with those of orally administered drugs. wikipedia.orgnih.gov

PASS Program